A Comprehensive Physicochemical Profile of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile: A Technical Guide for Drug Development Professionals
A Comprehensive Physicochemical Profile of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a detailed physicochemical characterization of a key derivative, 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-64-9), a compound of significant interest for library synthesis and as a potential lead structure. We delve into the critical parameters that govern its behavior in both solid and solution states, offering not just data, but the strategic rationale behind the analytical methodologies. This document is structured to serve as a practical handbook for researchers, outlining the necessary steps for structural elucidation, solid-state analysis, solution behavior assessment, and stability profiling, thereby enabling its effective progression through the drug discovery and development pipeline.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with a diverse range of biological targets. This has led to the development of successful drugs such as Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic agent).[1] The functionalization of this core allows for the fine-tuning of pharmacological and pharmacokinetic properties.
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile represents a strategic design. The chloro-substituent at the 6-position can modulate metabolic stability and receptor binding affinity, while the 2-aryl benzonitrile group is a versatile handle for further chemical modification and a known pharmacophore in its own right. A thorough understanding of its fundamental physicochemical properties is therefore not merely academic; it is a prerequisite for any rational drug design, formulation, and development program.
Molecular Identity and Structural Elucidation
Confirming the identity and structure of a compound is the foundational step in its characterization. A combination of spectroscopic techniques provides an unambiguous "fingerprint."
| Identifier | Value | Source |
| Chemical Name | 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | [2][3] |
| CAS Number | 118000-64-9 | [3] |
| Molecular Formula | C₁₄H₈ClN₃ | [3] |
| Molecular Weight | 253.69 g/mol | [3] |
Spectroscopic Characterization
Expert Rationale: The selection of NMR, IR, and Mass Spectrometry is deliberate. NMR provides the carbon-hydrogen framework and connectivity. IR confirms the presence of key functional groups, particularly the nitrile. High-resolution mass spectrometry validates the elemental composition with high precision.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). Protons on the imidazo[1,2-a]pyridine core will exhibit characteristic splitting patterns (doublets, doublet of doublets), while the benzonitrile protons will appear as two distinct doublets, typical of a 1,4-disubstituted benzene ring.
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¹³C NMR: The spectrum will display 14 unique carbon signals. The nitrile carbon (C≡N) is expected to appear downfield (approx. 118-120 ppm), while the carbon bearing the chlorine atom will be influenced by its electronegativity.
-
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[4] Other key signals include aromatic C-H stretching (>3000 cm⁻¹) and C=C/C=N ring stretching vibrations (approx. 1450-1600 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The analysis should target the protonated molecule [M+H]⁺ at m/z 254.0485. The presence of a single chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
Protocol 1: Standard Spectroscopic Analysis
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Sample Preparation:
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NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
IR: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
MS: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and DEPT spectra on a 400 MHz or higher spectrometer.
-
IR: Record the spectrum from 4000 to 400 cm⁻¹.
-
MS: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode to obtain the high-resolution mass.
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-
Data Analysis:
-
Process NMR spectra to assign proton and carbon signals.
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Identify key stretching frequencies in the IR spectrum.
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Compare the measured accurate mass to the theoretical mass to confirm the elemental formula and analyze the isotopic pattern.
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Solid-State Properties
Expert Rationale: The solid-state form of an active pharmaceutical ingredient (API) directly impacts its stability, solubility, and bioavailability. Characterizing properties like crystallinity and thermal behavior is non-negotiable in drug development to control for polymorphism and ensure consistent manufacturing.
Crystalline Structure
Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional arrangement of atoms in a crystal lattice. While no published crystal structure exists for the title compound, data from a closely related isomer, 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile , illustrates the type of detailed information that can be obtained.[5][6] This analysis reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., C-H···N hydrogen bonds) that govern crystal packing.[5][6]
| Parameter | Illustrative Data for a Related Isomer | Source |
| Formula | C₁₃H₇ClN₄ | [5] |
| System | Tetragonal | [5] |
| Space Group | I4₁/a | [5] |
| Unit Cell (a, c) | a = 13.5513 Å, c = 24.566 Å | [5] |
| Volume (V) | 4511.3 ų | [5] |
Note: This data is for an isomer and is presented for illustrative purposes only. An experimental determination is required for the title compound.
Protocol 2: Single-Crystal X-Ray Diffraction
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Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a saturated solution (e.g., in ethyl acetate/hexane).
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Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 150 K) using Mo Kα radiation.
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Structure Solution and Refinement: Process the diffraction data using appropriate software (e.g., SHELXS) to solve and refine the crystal structure.[5]
Thermal Analysis
No specific melting point is reported in the available literature for this compound. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and identifying polymorphic transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition temperature.
Protocol 3: Thermal Analysis (DSC/TGA)
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Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point past the melt. The peak of the endotherm corresponds to the melting point.
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TGA Analysis: Heat a separate sample at a similar rate to determine the temperature at which weight loss (decomposition) begins.
Solution-State Behavior
Expert Rationale: A compound's behavior in solution, particularly in aqueous environments, is a primary determinant of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Solubility and pKa are the two most critical parameters.
Aqueous Solubility
Given its largely aromatic and heterocyclic structure, 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is expected to have low intrinsic aqueous solubility, a common challenge for this class of compounds.[7][8] Quantifying this is essential for formulation and for interpreting in vitro assay results.
Protocol 4: Thermodynamic (Shake-Flask) Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Ionization Constant (pKa)
The pKa value defines the extent of a compound's ionization at a given pH. The imidazo[1,2-a]pyridine core contains two nitrogen atoms. The N1 nitrogen's lone pair is part of the aromatic sextet and is non-basic. The N4 nitrogen (in the pyridine ring) is the primary basic center and site of protonation. Its pKa will influence solubility, cell permeability, and receptor interactions. For context, the pKa of the parent pyridine in water is 5.23, while imidazole is 6.95.[9] The exact pKa of the title compound must be determined experimentally.
Protocol 5: pKa Determination by UV-pH Titration
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Rationale: The UV-Vis absorbance spectrum of the compound will change as it transitions from its neutral to its protonated form. By monitoring this change across a range of pH values, the pKa can be determined.
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Preparation: Prepare a stock solution of the compound in a co-solvent like methanol. Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Measurement: Add a small aliquot of the stock solution to each buffer, maintaining a low percentage of co-solvent. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH point.
-
Analysis: Plot the absorbance at a wavelength of maximum change versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.
Chemical Stability Profile
Expert Rationale: A stability-indicating method is one that can separate the intact drug from its degradation products.[10] Conducting forced degradation studies is a regulatory requirement and essential for determining storage conditions, shelf-life, and potential degradation pathways.
Protocol 6: Forced Degradation Study
-
Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the solution to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60 °C in the dark for 48 hours.
-
Photolytic: Expose to UV light (e.g., 365 nm) at room temperature for 24 hours.[10]
-
-
Analysis:
-
Develop a reverse-phase HPLC method (e.g., C18 column with a gradient of acetonitrile and water) that resolves the parent peak from any new peaks that appear under stress conditions.
-
Analyze all stressed samples by this HPLC method.
-
Calculate the percentage of degradation and identify potential degradation products using LC-MS.
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Conclusion and Future Directions
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a promising scaffold for medicinal chemistry exploration. This guide has established its molecular identity and outlined a comprehensive, field-tested strategy for its full physicochemical characterization. While its core structure is confirmed, key quantitative data including its melting point, aqueous solubility, and pKa require experimental determination as outlined in the provided protocols. The successful completion of these studies will provide the critical data package necessary for its inclusion in high-throughput screening, hit-to-lead optimization, and advanced pre-formulation assessment, paving the way for its potential development as a novel therapeutic agent.
References
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Zhao, Y., & Ng, C. K. L. (2011). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2710. Available at: [Link]
- BLD Pharm. (n.d.). 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | 118000-64-9.
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PubMed. (2011). 4-(6-Chloro-imidazo[1,2-b]pyridazin-3-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Sigma-Aldrich. (n.d.). 4-{6-chloroimidazo[1,2-a]pyridin-2-yl}benzonitrile.
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Akonan, L., Ziki, E., N'guessan, D. U. J.-P., Coulibaly, S., Ouattara, M., & Adohi-Krou, V. (2025). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 853-856. Available at: [Link]
- Rodima, T., et al. (2017). Data from: pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017, 4475–4489.
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Iaroshenko, V. O., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Soyer, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5227. Available at: [Link]
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Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3381. Available at: [Link]
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Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(8), 1813-1816. Available at: [Link]
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Nadaf, A. A., et al. (2020). Synthesis of 2‐Chloro‐N‐(4‐(6‐chloroH‐imidazo[1,2‐a]pyridin‐2‐yl)phenyl) Acetamide Derivatives as Antitubercular Agents. ChemistrySelect, 5(45), 14269-14275. Available at: [Link]
- Merlic, C. A. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Department of Chemistry and Biochemistry.
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Kumar, P., et al. (2020). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Available at: [Link]
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